![molecular formula C13H10N2O3 B2985852 N-(benzo[d][1,3]dioxol-5-yl)picolinamide CAS No. 333419-51-5](/img/structure/B2985852.png)
N-(benzo[d][1,3]dioxol-5-yl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)picolinamide, also known as BDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medical research, materials science, and electronics.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the activity of HDACs, leading to the upregulation of certain genes involved in the regulation of cell cycle and apoptosis. In vivo studies have shown that this compound has anti-tumor effects in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of N-(benzo[d][1,3]dioxol-5-yl)picolinamide is its potential as a cancer therapy. This compound has been shown to exhibit anti-tumor properties in vitro and in vivo, making it a promising candidate for cancer treatment. This compound also has potential applications in materials science and electronics, making it a versatile compound for scientific research. One of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. This compound is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-(benzo[d][1,3]dioxol-5-yl)picolinamide. One area of research is the development of this compound-based drugs for cancer therapy. More research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy. Another area of research is the development of this compound-based materials for gas storage, catalysis, and drug delivery. This compound has potential applications in these areas, and more research is needed to fully explore its potential. Finally, more research is needed to understand the electronic properties of this compound and its potential applications in organic electronics and displays.
合成法
N-(benzo[d][1,3]dioxol-5-yl)picolinamide can be synthesized through a two-step process. The first step involves the synthesis of 2,3-dihydroxybenzoic acid, which is then converted to this compound through a condensation reaction with picolinamide. The resulting compound is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)picolinamide has potential applications in various fields of scientific research. In medical research, this compound has been shown to exhibit anti-tumor properties, making it a promising candidate for cancer treatment. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In electronics, this compound has been used as a dopant in organic semiconductors, which have potential applications in flexible electronics and displays.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-3-1-2-6-14-10)15-9-4-5-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORJOQLCRHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57256392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)
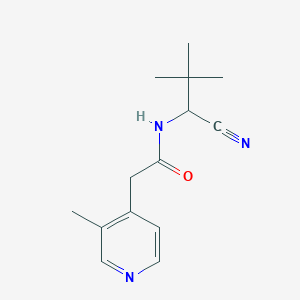
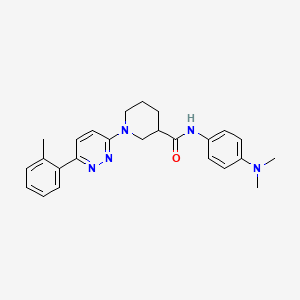
![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine](/img/structure/B2985774.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
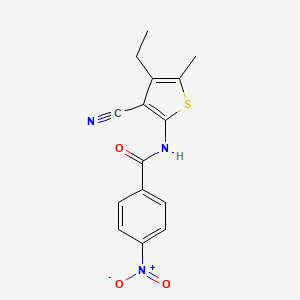
![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
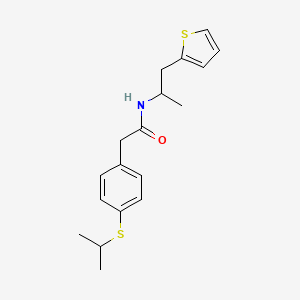
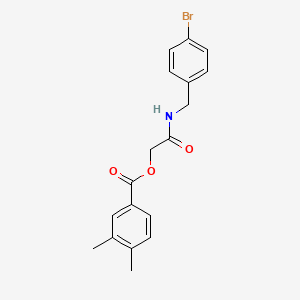
![Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine](/img/structure/B2985786.png)
